N1-(9H-purin-6-yl)ethane-1,2-diamine

Description

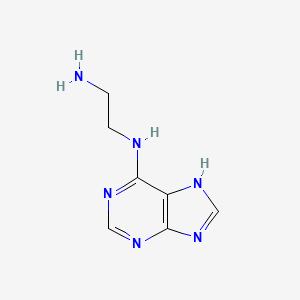

Structure

3D Structure

Properties

IUPAC Name |

N'-(7H-purin-6-yl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N6/c8-1-2-9-6-5-7(11-3-10-5)13-4-12-6/h3-4H,1-2,8H2,(H2,9,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXVTUYYPCFOPJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)NCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis Strategies

Chemical Synthesis of N1-(9H-purin-6-yl)ethane-1,2-diamine

The primary synthetic route to this compound involves a nucleophilic aromatic substitution reaction, a cornerstone of purine (B94841) chemistry. This approach utilizes readily available precursors and proceeds in a straightforward manner.

Reaction Conditions and Mechanistic Considerations

The synthesis of this compound is typically achieved through the reaction of 6-chloropurine (B14466) with an excess of ethylenediamine (B42938). The mechanism involves the nucleophilic attack of one of the amino groups of ethylenediamine on the electron-deficient C6 position of the purine ring, leading to the displacement of the chloride leaving group.

To prevent the undesired formation of the bis-substituted product, where two purine moieties are attached to a single ethylenediamine linker, it is crucial to employ a mono-protected derivative of ethylenediamine. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for this purpose due to its stability under the reaction conditions and its facile removal. The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or an alcohol like propan-2-ol, in the presence of a base to neutralize the hydrochloric acid generated during the reaction. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are frequently used as the base. The reaction temperature can range from room temperature to reflux, depending on the reactivity of the specific substrates and the desired reaction time. Microwave irradiation has also been successfully employed to accelerate this type of nucleophilic substitution, often leading to shorter reaction times and improved yields.

The final step in the synthesis is the deprotection of the Boc group to liberate the terminal primary amine. This is typically achieved under acidic conditions, for instance, by treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or with hydrochloric acid in an appropriate solvent.

Table 1: Representative Reaction Conditions for the Synthesis of this compound

| Step | Reagents and Conditions | Purpose |

| 1. Nucleophilic Substitution | 6-chloropurine, N-Boc-ethylenediamine, Triethylamine (or DIPEA), Propan-2-ol (or DMF), Reflux | Formation of the C-N bond at the C6 position of the purine ring. |

| 2. Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or HCl in organic solvent | Removal of the Boc protecting group to yield the final product. |

Precursor Compound Utilization and Isolation Techniques

The key precursors for this synthesis are 6-chloropurine and mono-N-Boc-ethylenediamine. 6-Chloropurine can be synthesized from hypoxanthine (B114508) by reaction with phosphoryl oxychloride. Mono-N-Boc-ethylenediamine is commercially available or can be prepared from ethylenediamine by reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under controlled conditions to favor mono-protection.

Following the reaction, the crude product is typically purified using chromatographic techniques. Flash column chromatography on silica (B1680970) gel is a common method for isolating the Boc-protected intermediate. The polarity of the eluent can be adjusted, often using a gradient of ethyl acetate (B1210297) in hexane (B92381) or methanol (B129727) in dichloromethane, to achieve optimal separation. After deprotection, the final product, being more polar, may require a different chromatographic system or can be purified by crystallization or precipitation as a salt (e.g., hydrochloride salt).

Derivatization Approaches for Purine-Ethane-1,2-diamine Scaffolds

To explore the chemical space around the this compound scaffold and to conduct comparative studies, various derivatization strategies can be employed. These modifications can be targeted at the purine moiety or the diamine linker.

Systematic Modifications at the Purine Moiety (e.g., C2, N9 positions)

The purine ring offers several positions for modification, with the C2 and N9 positions being of particular interest for SAR studies.

C2-Position Modification: To introduce substituents at the C2 position, a common starting material is 2,6-dichloropurine (B15474). The differential reactivity of the two chlorine atoms allows for selective substitution. The C6 chlorine is generally more reactive towards nucleophiles than the C2 chlorine. Therefore, reaction of 2,6-dichloropurine with mono-Boc-ethylenediamine can selectively yield the 2-chloro-N6-(2-(tert-butoxycarbonylamino)ethyl)adenine intermediate. The remaining chlorine at the C2 position can then be subjected to further nucleophilic substitution with other amines, alcohols, or thiols, or can participate in cross-coupling reactions to introduce aryl or alkyl groups.

N9-Position Modification: Alkylation of the N9 position is a common strategy to modulate the physicochemical properties and biological activity of purine derivatives. Direct alkylation of this compound or its Boc-protected precursor can be achieved using various alkyl halides or other alkylating agents in the presence of a base. It is important to note that alkylation of the purine ring can sometimes lead to a mixture of N7 and N9 isomers, and the reaction conditions may need to be optimized to favor the desired N9-substituted product.

Table 2: Strategies for Purine Moiety Derivatization

| Position | Precursor | Reaction Type | Potential Substituents |

| C2 | 2,6-Dichloropurine | Nucleophilic Aromatic Substitution, Cross-coupling | Amines, Alkoxides, Thiolates, Aryl groups, Alkyl groups |

| N9 | This compound (or protected form) | Alkylation | Alkyl chains, Benzyl groups, Functionalized alkyl groups |

Structural Diversification of the Ethane-1,2-diamine Linker

The ethane-1,2-diamine linker can be modified to investigate the impact of linker length, rigidity, and functionality on biological activity. This can be achieved by using different diamine precursors in the initial synthetic step. For example, reacting 6-chloropurine with mono-Boc protected propane-1,3-diamine or butane-1,4-diamine would result in analogs with longer, more flexible linkers. Furthermore, diamines with substituents on the carbon backbone can be utilized to introduce chirality or steric bulk.

Preparation of Related Analogues for Comparative Studies

The synthesis of a library of related analogues is crucial for establishing a clear SAR. By systematically varying the substituents at the C2 and N9 positions of the purine ring and modifying the length and substitution pattern of the diamine linker, a diverse set of compounds can be generated. For instance, a series of N9-alkylated derivatives with varying alkyl chain lengths can be prepared to probe the effect of lipophilicity at this position. Similarly, a range of C2-substituted analogues can be synthesized to explore the electronic and steric requirements for activity at this site. The biological evaluation of these systematically modified compounds can then provide valuable insights into the key structural features required for the desired biological effect.

Molecular and Cellular Biological Investigations

Exploration of Diverse Biological Activities in Research Models

Derivatives built upon the 6-substituted purine (B94841) framework have demonstrated a wide spectrum of biological effects in various research models, influencing fundamental cellular activities and modulating the function of key proteins.

The impact of purine derivatives on essential cellular processes, particularly cell cycle progression and cytotoxicity, is a significant area of investigation.

Cytotoxicity and Cell Cycle Arrest: Studies on N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives have revealed potent cytotoxic activity against a range of tumor cell lines, including murine mammary carcinoma (4T1), human colorectal adenocarcinoma (COLO201), and human gastric carcinoma (SNU-1). mdpi.comnih.gov The mechanism of action for one of the most promising compounds in this class was identified as the inhibition of DNA biosynthesis. mdpi.comnih.gov This interference with DNA synthesis leads to a blockage of the cell cycle, causing cells to accumulate in the G1 phase. nih.gov

Other related 2,6-diamino-substituted purine analogs have also been shown to interfere with the cell cycle, but at a different checkpoint. These compounds can cause cell cycle arrest in the G2/M phase and induce polyploidy, a state of having more than two sets of chromosomes. This effect was particularly noted in cancer cells with defective p53, a key tumor suppressor gene. nih.govresearchgate.net

Immunostimulation: Beyond cytotoxicity, certain 6-substituted purine derivatives have been found to possess immunostimulatory properties. A series of 6-substituted purinyl alkoxycarbonyl amino acids were evaluated for their ability to stimulate immune responses. nih.gov One compound, in particular, demonstrated an ability to stimulate cytotoxic T lymphocytes (CTLs) in vitro at concentrations from 10⁻⁹ M to 10⁻⁵ M, with a potency comparable to the cytokine Interleukin-2 (IL-2). This activity was also observed in vivo, indicating the potential for these compounds to enhance cell-mediated immunity. nih.gov

| Compound Class | Cell Line | Effect | Reference |

|---|---|---|---|

| N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives | 4T1, COLO201, SNU-1, HepG2 | High cytotoxic activity | mdpi.comnih.gov |

| N-(purin-6-yl)-amino acid derivatives | A549, HeLa, HCT116 | Significant cytotoxicity (IC50 = 4.02 - 22.57 µM) | researchgate.net |

| 2,6-diamino-substituted purine derivatives | MCF-7, HCT116 | Cell cycle arrest in G2/M phase, polyploidy | nih.govresearchgate.net |

The purine structure is adept at fitting into the active sites of enzymes and the binding pockets of receptors, leading to the modulation of their activity.

Enzyme Activity Modulation: A series of N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamide derivatives have been identified as potent inhibitors of xanthine (B1682287) oxidase, a crucial enzyme in the metabolic pathway for purine degradation. researchgate.netbioorganica.com.ua The introduction of an aryl substituent at position 5 of the oxazole (B20620) ring was found to significantly enhance inhibitory efficiency, with some compounds achieving IC50 values in the nanomolar range. researchgate.netbioorganica.com.ua Additionally, other 2,6-substituted purines have been shown to inhibit the enzyme purine nucleoside phosphorylase (PNP) from the bacterium Helicobacter pylori, suggesting a potential application as novel antibacterial agents. nih.gov

Receptor Interactions: Purinergic receptors, which include adenosine (B11128) receptors and P2Y receptors, are a major class of G-protein coupled receptors (GPCRs) that are activated by purine nucleosides and nucleotides like adenosine and ATP. nih.gov Structure-activity relationship studies have demonstrated that modifications at the N6-position of the purine ring, the core structure of N1-(9H-purin-6-yl)ethane-1,2-diamine, can significantly alter a ligand's binding affinity and functional efficacy at these receptors. nih.gov This establishes a strong rationale for the potential of this compound and its analogs to interact with and modulate the signaling of this important receptor family.

Identification and Characterization of Molecular Targets

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action. Research has focused on the interaction of purine derivatives with several classes of enzymes.

Aldose Reductase (ALR2): This enzyme is a key target for the prevention of diabetic complications. nih.govnih.govmdpi.com A series of 9H-purin-6-amine derivatives, characterized by a C6-substituted benzylamine (B48309) side chain and an N9 carboxylic acid on the purine core, have been developed as potent and selective ALR2 inhibitors. researchgate.netresearchgate.net Many of these compounds exhibit submicromolar IC50 values, with one of the most active compounds demonstrating an IC50 value of 0.038 µM. researchgate.net

DNA Adenine Methyltransferases (DNMTs): DNA methylation is a critical epigenetic mechanism, and its dysregulation is a hallmark of cancer. nih.govnih.gov Inhibitors of DNMTs are therefore of significant therapeutic interest. iiarjournals.orgmdpi.com While research into specific inhibition by this compound is ongoing, the broader class of purine analogs is being actively investigated as DNMT inhibitors. mdpi.com Interestingly, some compounds show dual activity; for instance, the HDAC inhibitor panobinostat (B1684620) has also been found to directly inhibit the enzymatic activity of DNMT1. mdpi.com

Histone Deacetylases (HDACs): HDACs are another major class of epigenetic-modifying enzymes, and their inhibition is a validated strategy in cancer therapy. researchgate.net Numerous studies have demonstrated that purine-based derivatives can be potent HDAC inhibitors. acs.orgacs.orgnih.gov Novel inhibitors using a morpholinopurine or other purine-based structures as a "cap" group have shown significant, often nanomolar, inhibitory activity against Class I and Class IIb HDACs. acs.orgnih.govnih.gov

| Enzyme Target | Compound Class | Inhibitory Activity (IC50/Ki) | Reference |

|---|---|---|---|

| Aldose Reductase (ALR2) | 9H-purin-6-amine derivatives | 0.038 µM (most active) | researchgate.net |

| Xanthine Oxidase | N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides | 7.46 nM (Ki, most active) | bioorganica.com.ua |

| Histone Deacetylase (HDAC) | Purine-based hydroxamic acid derivatives | <100 nM (for many compounds) | acs.org |

| Purine Nucleoside Phosphorylase (H. pylori) | 2,6-substituted purines | Micromolar range | nih.gov |

To understand how these inhibitors function at a molecular level, researchers employ techniques like molecular docking and biophysical assays.

Molecular Docking: Computational molecular docking studies have been instrumental in elucidating the binding modes of purine derivatives within the active sites of their target enzymes. For N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamide inhibitors of xanthine oxidase, docking revealed that the inhibitor binds competitively, occupying the same site as the natural substrate. researchgate.netbioorganica.com.ua Similarly, docking studies of 9H-purin-6-amine derivatives in the active site of aldose reductase helped to explain their high potency and selectivity. researchgate.net These computational models are valuable tools for rational drug design and for optimizing inhibitor structures. nih.govmdpi.com

Binding Affinity Measurement: Biophysical techniques such as surface plasmon resonance (SPR) are used to quantitatively measure the binding affinity between a ligand and its protein target. For example, SPR was used to determine the dissociation constant (KD) of fragment-based inhibitors for the PRMT5·MTA protein complex, yielding values in the micromolar range and guiding the optimization of these fragments into more potent inhibitors. acs.org

Given that purines are fundamental components of DNA and RNA, their derivatives have the inherent potential to interact with nucleic acids.

Inhibition of DNA Biosynthesis: As previously noted, certain N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives function as direct blockers of DNA synthesis, which is a primary mechanism of interaction with nucleic acid processes. mdpi.comnih.govnih.gov

Fundamental Interactions: The chemical nature of the purine ring allows it to participate in the essential interactions that stabilize nucleic acid structures. These include hydrogen bonding with complementary pyrimidine (B1678525) bases (Watson-Crick pairing) and π-π stacking interactions between adjacent bases. numberanalytics.comnih.gov Purine derivatives can potentially interfere with these processes. They might be incorporated into DNA and disrupt normal base pairing, or they could bind to DNA grooves or intercalate between base pairs. The formation of non-canonical structures, such as purine-purine mispairs, is another possible mechanism of interference, which can be explored using kinetic studies of DNA polymerases. researchgate.netnih.gov Furthermore, a deoxyadenosine (B7792050) analog has been shown to inhibit HIV by acting as a reverse transcriptase translocation inhibitor, demonstrating another way purine derivatives can disrupt nucleic acid-related enzymatic processes. plos.org

Mechanisms of Action at the Cellular Level

Impact on Intracellular Signaling Pathways and Regulatory Networks

There is no available scientific literature that investigates the impact of this compound on intracellular signaling pathways or regulatory networks. Studies detailing its potential interactions with protein kinases, transcription factors, or other key signaling molecules have not been published.

Modulation of Cell Proliferation, Differentiation, and Apoptosis in In Vitro Models

Scientific data on the effects of this compound on cell proliferation, differentiation, and apoptosis in in vitro models are not available. There are no published studies that have evaluated its cytotoxic or cytostatic effects on cell lines or its potential to induce programmed cell death.

In Vitro and In Vivo (Non-Human) Biological System Studies

Preclinical Animal Model Evaluations (e.g., antimycobacterial studies)

No preclinical animal model evaluations for this compound have been reported in the available scientific literature. This includes a lack of in vivo studies investigating its potential antimycobacterial properties or any other therapeutic efficacy.

Structure Activity Relationship Sar Analysis and Computational Studies

Elucidation of Key Structural Features Correlating with Biological Activity

The biological activity of N6-substituted purine (B94841) analogues, including N1-(9H-purin-6-yl)ethane-1,2-diamine, is intricately linked to several key structural features. The purine core itself serves as a crucial scaffold for interaction with various biological targets. The nature of the substituent at the N6-position, in this case, the ethane-1,2-diamine chain, plays a pivotal role in determining the compound's potency and selectivity.

Studies on related N6-(aminoalkyl)purine derivatives have highlighted the importance of the linker length and the nature of the terminal amino group for cytotoxic and immunostimulatory activities. nih.govnih.gov For instance, the distance and spatial freedom between the purine ring and a terminal functional group, as dictated by the linker, can significantly influence biological outcomes. nih.gov In the case of this compound, the flexible ethane-1,2-diamine side chain with its two amino groups provides multiple points for potential hydrogen bonding and electrostatic interactions with a biological target. The presence of both a primary and a secondary amine in the side chain offers distinct possibilities for interaction compared to simpler alkylamine substituents.

Furthermore, the substitution pattern on the purine ring itself is a critical determinant of activity. While this article focuses on an N6-substituted purine, it is noteworthy that substitutions at other positions, such as C2 and C8, can modulate the electronic properties and steric profile of the molecule, thereby influencing its biological activity.

Rational Design and Synthesis of Analogues for SAR Probing

The rational design and synthesis of analogues are fundamental to probing the structure-activity relationships of this compound. The primary synthetic route to this class of compounds involves the nucleophilic substitution of a leaving group, typically a halogen, at the C6 position of the purine ring with the desired amine. In the case of this compound, this would involve the reaction of 6-chloropurine (B14466) with ethane-1,2-diamine.

To systematically explore the SAR, a variety of analogues can be synthesized. These modifications can be categorized as follows:

Variation of the Linker: The length of the alkyl diamine chain can be systematically varied (e.g., from ethyl to hexyl) to determine the optimal distance between the purine core and the terminal amino group for a specific biological activity.

Modification of the Terminal Amine: The primary amine of the ethane-1,2-diamine moiety can be modified to secondary or tertiary amines, or even incorporated into a heterocyclic ring, to investigate the role of hydrogen bond donors and acceptors.

Substitution on the Purine Ring: Analogues with substituents at the C2 or C8 positions of the purine ring can be prepared to explore the impact of electronic and steric effects on activity.

Chiral Modifications: Introducing chirality into the linker can help in understanding the stereochemical requirements for target binding.

An example of a synthetic approach to N-(purin-6-yl)amino acids, which are structurally related, involves reacting 6-chloropurine with the corresponding amino acid in an aqueous solution of sodium carbonate under reflux. nih.gov A similar strategy can be envisioned for the synthesis of a library of N1-(9H-purin-6-yl)alkane-1,n-diamine analogues for comprehensive SAR studies.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the binding of ligands like this compound to their biological targets. These in silico methods provide valuable insights into the binding mode, key intermolecular interactions, and the structural basis for observed biological activities, thereby guiding the rational design of more potent and selective analogues.

While specific docking studies for this compound are not extensively reported in the public domain, the general principles of purine-protein interactions are well-established. The purine ring can engage in various interactions, including:

Hydrogen Bonding: The nitrogen atoms of the purine ring can act as hydrogen bond acceptors, while the N9-H can act as a hydrogen bond donor.

π-π Stacking: The aromatic purine ring can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the target protein's binding site.

Hydrophobic Interactions: The purine ring and the alkyl portion of the side chain can form hydrophobic interactions with nonpolar residues.

The ethane-1,2-diamine side chain is expected to play a crucial role in anchoring the ligand within the binding pocket through specific hydrogen bonds and electrostatic interactions with charged or polar amino acid residues. Docking simulations can help to visualize these interactions and predict the binding affinity of this compound and its analogues.

The following table summarizes the types of interactions that can be studied using molecular docking:

| Interaction Type | Interacting Groups on this compound | Potential Interacting Residues on Target Protein |

| Hydrogen Bonding | Purine nitrogens, N9-H, side-chain amines | Ser, Thr, Tyr, Asn, Gln, Asp, Glu, His, backbone C=O and N-H |

| Electrostatic Interactions | Protonated side-chain amines | Asp, Glu |

| π-π Stacking | Purine ring | Phe, Tyr, Trp, His |

| Hydrophobic Interactions | Purine ring, ethane (B1197151) linker | Ala, Val, Leu, Ile, Met, Phe, Trp, Pro |

Quantum Chemical Calculations in Structure-Activity Understanding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like this compound. These calculations provide a deeper understanding of the molecule's intrinsic properties that influence its reactivity and interactions with biological targets.

Key parameters derived from quantum chemical calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies are important indicators of a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions.

Atomic Charges: Calculation of partial atomic charges provides quantitative information about the charge distribution within the molecule, which can be used to parameterize molecular mechanics force fields for more accurate molecular dynamics simulations.

While specific quantum chemical studies on this compound are scarce, research on related purine derivatives has demonstrated the utility of these methods in correlating electronic properties with biological activity.

Conformational and Tautomeric Equilibria Studies

The biological activity of this compound can be significantly influenced by its conformational flexibility and the potential for tautomerism.

Conformational Analysis: The ethane-1,2-diamine side chain possesses multiple rotatable bonds, allowing the molecule to adopt various conformations. The preferred conformation in the bound state with a biological target may differ from its preferred conformation in solution. Computational methods, such as conformational searches and molecular dynamics simulations, can be used to explore the conformational landscape of the molecule and identify low-energy conformers. The conformation of the N6-substituent relative to the purine ring is a key determinant of its interaction with target proteins.

Tautomeric Equilibria: Purines can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the purine ring. The most common tautomers for N6-substituted purines are the N7-H and N9-H forms. The relative stability of these tautomers can be influenced by the nature of the substituent at the N6-position and the surrounding environment (e.g., solvent polarity). rsc.org

Computational studies on other N6-substituted purines have shown that the N9-H tautomer is generally more stable. researchgate.net However, the specific tautomeric preference of this compound would need to be investigated through dedicated quantum chemical calculations. The tautomeric state of the purine ring is critical as it affects the hydrogen bonding pattern and, consequently, the binding affinity to a biological target. Experimental techniques like NMR spectroscopy can also provide insights into the predominant tautomeric form in solution.

Advanced Research Applications and Future Perspectives

Utilization as Biochemical Probes for Pathway Elucidation

The unique structure of N1-(9H-purin-6-yl)ethane-1,2-diamine, featuring both a biological scaffold (purine) and a reactive linker (diamine), makes it a candidate for development as a biochemical probe. While specific, published applications of this exact molecule as a probe are not extensively documented, its chemical features allow for its theoretical use in several key research areas.

Biochemical probes are essential tools for dissecting complex biological pathways. Purine (B94841) analogs are frequently used to study the enzymes involved in purine metabolism, such as adenosine (B11128) deaminase or purine nucleoside phosphorylase, by acting as substrates or inhibitors. mdpi.com The diamine moiety on this compound provides a versatile handle for chemical modification. For instance, it can be conjugated to fluorescent dyes, biotin, or affinity tags. Once modified, these tagged purine probes could be used to:

Visualize Purinergic Receptors: A fluorescently-labeled version could help visualize the localization and trafficking of purine receptors on the cell surface.

Identify Protein Binding Partners: By immobilizing the compound on a solid support, it could be used in affinity chromatography experiments to isolate and identify proteins that specifically bind to this purine structure.

Trace Metabolic Pathways: A radiolabeled version could be used to trace the metabolic fate of the purine core within cellular systems, helping to elucidate the complex network of purine biosynthesis and catabolism. utah.eduwikipedia.org

The ethane-1,2-diamine portion itself has been used in other contexts as a molecular probe. For example, N-dodecyl-ethane-1,2-diamine has been employed in liquid crystal-based sensors to detect metal ions. researchgate.net This suggests that attaching the purine group could functionalize such systems to create novel biosensors for purine-binding proteins or enzymes, thereby aiding in the elucidation of their pathways.

Role as Lead Compounds in Pre-clinical Drug Discovery Research

The purine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to a wide range of biological targets with high affinity. eurekaselect.com Consequently, purine derivatives are a cornerstone of drug discovery, with numerous compounds investigated for various diseases. eurekaselect.com this compound serves as a representative of this chemical class, and its structural motifs are found in many experimental therapeutics.

Purine analogs have been successfully developed into anticancer, antiviral, and anti-inflammatory agents. eurekaselect.com The versatility of the purine ring allows for substitutions at multiple positions, enabling chemists to fine-tune the molecule's selectivity and potency for specific targets. For instance, conjugates of purines with amino acids and peptides have shown promise as novel antimycobacterial agents. nih.gov Research has demonstrated that modifications to the purine core can yield highly potent inhibitors of key cellular enzymes like protein kinases and topoisomerases. nih.govgoogle.com

The following table summarizes selected examples of purine derivatives in pre-clinical development, illustrating the broad therapeutic potential of the core scaffold found in this compound.

| Compound Class/Example | Specific Target | Therapeutic Area | Key Findings |

| Substituted Purine Derivatives | c-Src Tyrosine Kinase | Oncology | Identified potent and selective inhibitors with IC₅₀ values as low as 0.02 µM, representing promising leads for anticancer drugs. nih.gov |

| 9H-purine-2,6-diamine Derivatives | Topoisomerase II | Oncology | Compounds act as inhibitors of topoisomerase II, an enzyme essential for cell viability, thereby triggering apoptosis in proliferating cancer cells. google.com |

| CP-945,598 | Cannabinoid Receptor 1 (CB1) | Metabolic Disorders | A potent and selective antagonist with subnanomolar potency (Ki = 0.7 nM) that reduces food intake and increases energy expenditure in animal models. nih.gov |

| N-(purin-6-yl)glycyl-(S)-glutamic acid | Undisclosed | Infectious Disease | Exhibited high antimycobacterial activity against both standard and multidrug-resistant strains of M. tuberculosis. nih.gov |

These examples underscore the power of the purine scaffold as a starting point for generating diverse and potent bioactive molecules. This compound represents a foundational structure that can be elaborated upon to create next-generation therapeutics.

Exploration in Chemical Biology and Material Science Research

Beyond its biomedical potential, this compound is a valuable tool in chemical biology and a potential building block in material science. Its bifunctional nature—a biological recognition element (purine) and a chemically reactive linker (diamine)—allows for its use in constructing novel molecular systems.

In chemical biology, the compound can be used as a synthetic precursor to create more complex molecules and bioconjugates. rsc.org The primary and secondary amines of the diamine chain are nucleophilic and can be readily reacted to attach the purine moiety to other molecules of interest, such as peptides, polymers, or nanoparticles. This allows researchers to design "purine-functionalized" tools to probe biological systems or create materials with specific biological recognition properties.

In material science, nitrogen-rich heterocyclic compounds like purines are explored for creating advanced materials. The purine ring can engage in hydrogen bonding and π-π stacking interactions, which can be exploited to direct the self-assembly of molecules into ordered supramolecular structures. The diamine linker provides points for polymerization, allowing for the incorporation of the purine unit into novel polymers. Potential applications, though largely exploratory, include:

Biocompatible Materials: Polymers incorporating purine units could exhibit enhanced biocompatibility or specific cell-adhesion properties.

Smart Gels: The hydrogen-bonding capabilities of the purine could be used to create hydrogels that respond to specific biological stimuli.

Sensors: As mentioned previously, immobilizing the compound on a surface could form the basis of a sensor designed to detect purine-binding biomolecules.

Integration with Omics Technologies for Systems-Level Biological Understanding

The advent of high-throughput "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—has revolutionized biology by enabling a holistic view of cellular processes. nih.gov Integrating chemical tools like this compound with omics workflows provides a powerful strategy for understanding biological systems on a global scale.

Purine metabolism is a central hub in cellular biochemistry, and its dysregulation is linked to numerous diseases. wikipedia.orgresearchgate.net Multi-omics studies have been used to investigate these disturbances, for example, in depression and kidney disease, by simultaneously measuring changes in genes, proteins, and metabolites related to purine pathways. nih.govresearchgate.net

This compound can serve as a chemical perturbagen in such studies. By introducing the compound to cells or an organism, researchers can trigger specific cellular responses. Omics technologies can then be used to capture a snapshot of the global molecular changes that occur, providing deep insights into the compound's mechanism of action and the interconnectedness of cellular pathways. For instance, a chemoinformatic and multi-omics approach was used to identify the protein ECT2 as a potential cancer drug target for purine-analogous compounds. mdpi.com

The table below outlines potential applications of this compound within various omics disciplines.

| Omics Technology | Potential Role of this compound | Expected Systems-Level Insights |

| Metabolomics | Metabolic Tracer/Inhibitor: An isotopically labeled version could trace purine flux, or the unlabeled compound could be used to inhibit enzymes in the pathway. | Elucidation of purine metabolic networks and identification of pathway bottlenecks or compensatory mechanisms. researchgate.net |

| Proteomics | Affinity Probe/Perturbagen: Used to pull down binding partners or to treat cells before analyzing changes in protein expression and phosphorylation. | Identification of direct protein targets and downstream signaling cascades affected by the compound. |

| Transcriptomics | Cellular Perturbagen: Cells are treated with the compound, followed by RNA-sequencing to measure changes in gene expression. | A global view of the transcriptional programs regulated by purinergic pathways or affected by the compound's activity. |

| Integrated Multi-Omics | System-wide Perturbation Agent: Used to stimulate a biological system, with data collected across metabolome, proteome, and transcriptome. | Construction of comprehensive network models showing how a chemical stimulus propagates through different layers of biological regulation. nih.govmdpi.com |

This integrated approach moves beyond studying a single target in isolation and provides a richer, systems-level understanding of the biological role of purine-based compounds.

Emerging Research Directions and Unaddressed Scientific Questions in Purine-Based Research

The field of purine research and purinergic signaling is dynamic and continually expanding. While significant progress has been made, many exciting research directions and fundamental scientific questions remain. researchgate.net

Emerging Research Directions:

Novel Therapeutic Targets: Beyond traditional targets like kinases, researchers are exploring the full range of purinergic receptors (P1, P2X, and P2Y families) as therapeutic targets for conditions ranging from chronic pain and inflammation to neurodegenerative disorders and cancer. researchgate.netfrontiersin.orgmdpi.com

New Chemical Scaffolds: There is growing interest in novel purine structures, such as 8-aminopurines, which have shown potential as a new class of therapeutics for cardiovascular and renal diseases. nih.govahajournals.org

Trophic Signaling: Research is increasingly focused on the long-term ("trophic") roles of purinergic signaling in processes like cell development, differentiation, proliferation, and death, which have profound implications for regenerative medicine and oncology. researchgate.net

Unaddressed Scientific Questions:

Receptor Complexity: How do different purinergic receptor subtypes interact on the surface of a single cell to integrate multiple signals and produce a coherent biological response? nih.gov

Ligand Transport: What are the precise molecular mechanisms responsible for the release and transport of ATP and other purines out of cells to initiate signaling cascades? nih.gov

Pathophysiological Roles: What is the full extent of the involvement of purinergic signaling in various pathologies? For many diseases, a correlative link exists, but the causal mechanisms are not fully understood. mdpi.com

Structural and Mechanistic Specificity: How can we design purine-based drugs with higher specificity to avoid off-target effects, and what are the detailed molecular interactions that govern ligand binding and receptor activation? oup.com

The journey of purine-based compounds from basic laboratory chemicals to clinically approved drugs is a long one, but the richness of the underlying biology suggests a promising future. researchgate.net Compounds like this compound will continue to serve as valuable chemical tools and structural templates in the quest to answer these fundamental questions and develop the next generation of purine-based therapies.

Q & A

Q. What are the standard synthetic routes for N1-(9H-purin-6-yl)ethane-1,2-diamine, and what factors influence yield and purity?

Methodological Answer: The synthesis of substituted ethane-1,2-diamines typically involves coupling a primary amine with a functionalized aromatic or heterocyclic moiety. For example, N1-(2-bromophenyl)ethane-1,2-diamine is synthesized via the reaction of 2-bromobenzaldehyde with ethylenediamine under controlled temperature and catalytic conditions . Similarly, this compound could be synthesized by reacting 6-chloropurine or a purine derivative with ethane-1,2-diamine. Key factors include:

- Catalyst selection (e.g., transition metals or acid/base catalysts to enhance reactivity).

- Reaction conditions (e.g., inert atmosphere, temperature control between 60–100°C to avoid side reactions).

- Purification techniques (e.g., column chromatography or recrystallization to isolate the diamine from unreacted starting materials) .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Methodological Answer: Structural validation relies on spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of the purine ring (e.g., aromatic protons at δ 8.0–9.0 ppm) and ethane-1,2-diamine backbone (N–CH₂–CH₂–N signals at δ 2.5–3.5 ppm).

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ for C₇H₁₀N₆).

- High-Performance Liquid Chromatography (HPLC): Purity is assessed using reverse-phase HPLC with UV detection (λ ≈ 260 nm, typical for purine absorbance) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer: Discrepancies in biological data (e.g., antimicrobial efficacy) may arise from structural variations or assay conditions. To address this:

- Structure-Activity Relationship (SAR) Studies: Systematically modify the purine ring (e.g., substituents at C2 or C8) or diamine chain length to isolate bioactive motifs.

- Standardized Assay Protocols: Use consistent cell lines (e.g., Plasmodium falciparum for antimalarial studies) and controls (e.g., chloroquine for comparison) .

- Mechanistic Profiling: Employ fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinity to target enzymes (e.g., kinases or polymerases) .

Q. How can computational modeling guide the design of this compound analogs with enhanced target specificity?

Methodological Answer:

- Molecular Docking: Simulate interactions between the diamine-purinyl scaffold and active sites of target proteins (e.g., DNA repair enzymes or viral proteases). Tools like AutoDock Vina or Schrödinger Suite predict binding modes and energetics.

- Quantum Mechanical (QM) Calculations: Assess electronic effects of substituents (e.g., electron-withdrawing groups on the purine ring) to optimize charge distribution for stronger hydrogen bonding or π-π stacking .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis steps .

- Emergency Procedures: In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.